molecular formula C8H11N5 B13790975 4,6-Dimethyl-7,8-dihydropteridin-2-amine CAS No. 90085-11-3

4,6-Dimethyl-7,8-dihydropteridin-2-amine

Cat. No.: B13790975
CAS No.: 90085-11-3
M. Wt: 177.21 g/mol
InChI Key: DZCGHYLIBQRFTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethyl-7,8-dihydropteridin-2-amine is a dihydropteridine derivative characterized by a partially saturated pteridin ring system with methyl substituents at positions 4 and 6. The compound’s molecular formula is inferred as C₈H₁₁N₅, with a molecular weight of 201.22 g/mol (based on analogs in ).

Properties

CAS No.

90085-11-3

Molecular Formula

C8H11N5

Molecular Weight

177.21 g/mol

IUPAC Name

4,6-dimethyl-7,8-dihydropteridin-2-amine

InChI

InChI=1S/C8H11N5/c1-4-3-10-7-6(11-4)5(2)12-8(9)13-7/h3H2,1-2H3,(H3,9,10,12,13)

InChI Key

DZCGHYLIBQRFTP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N=C(N=C2NC1)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-7,8-dihydropteridin-2-amine typically involves a tandem SnAr-amidation cyclization reaction. One common method includes the reaction between 4-chloropyrimidin-5-amine and (S)-N-methylalanine. This reaction is optimized using a design of experiments (DoE) approach, which improves conversion rates and reduces reaction time while maintaining high optical purity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of optimizing reaction conditions and scaling up laboratory procedures are generally applied to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-7,8-dihydropteridin-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced to form more hydrogenated derivatives.

    Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pteridines.

Scientific Research Applications

4,6-Dimethyl-7,8-dihydropteridin-2-amine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex pteridine derivatives.

    Biology: The compound is studied for its potential role in biological processes and as a model compound in biochemical research.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-7,8-dihydropteridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 4,6-Dimethyl-7,8-dihydropteridin-2-amine and Analogs

Compound Name Structure/Substituents Molecular Weight (g/mol) Key Properties/Activity Synthesis Notes
This compound 4,6-dimethyl on dihydropteridin core 201.22 (inferred) Hypothesized tautomeric stability; potential enzyme interactions (inferred from analogs) Limited data; likely requires pteridine-specific routes
6,6-Dimethyl-7,8-dihydropterin 6,6-dimethyl on dihydropteridin core 193.20 pKa = 5.15; forms quinonoid tautomer (3) with endocyclic double bond; binds human PCD (Kd ~2.1 μM) Synthesized via redox-dependent pathways
4,6-Diphenylpyrimidin-2-amine Phenyl groups at 4,6; pyrimidine core 247.30 High lipophilicity; used in supramolecular chemistry; purity >98% (GC) High-yield synthesis (up to 94%)
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride Pyrido-pyrimidine fused ring 216.12 (free base) Enhanced water solubility (dihydrochloride salt); explored as kinase inhibitor scaffold Salt formation via HCl treatment
4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine Chloro-substituted pyrido-pyrimidine 184.62 Electrophilic chloro group enables further functionalization; used in drug discovery Halogenation of precursor
6,7-Dimethyl-7,8-dihydropteridin-2-amine 6,7-dimethyl on dihydropteridin core 201.22 Similar tautomerism to 6,6-dimethyl analog; CAS 72091-24-8 No detailed synthesis data

Key Comparative Insights

Structural and Electronic Effects
  • Substituent Position: The placement of methyl groups (e.g., 4,6 vs. 6,6 or 6,7) significantly impacts tautomeric stability. For example, 6,6-dimethyl-7,8-dihydropterin adopts an endocyclic double bond in its quinonoid form (3), supported by its low pKa (5.15) compared to theoretical 2-imino structures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.